6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one
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Overview
Description
6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria
Preparation Methods
The synthesis of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using green solvents and catalysts .
Chemical Reactions Analysis
6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium ascorbate, copper sulfate, and sulfuric acid . For example, the compound can undergo oxidation to form quinones or reduction to form dihydro derivatives . Substitution reactions can introduce different functional groups at various positions on the coumarin ring, leading to the formation of novel derivatives with unique properties .
Scientific Research Applications
6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, coumarin derivatives, including this compound, have been studied for their potential as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents . Additionally, these compounds are used in the development of fluorescent probes and dyes due to their strong fluorescence properties .
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-methyl-7-oxy-glucoside coumarin . While these compounds share a common coumarin core, their unique substituents confer different biological activities and applications. For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug, whereas 4-methyl-7-oxy-glucoside coumarin has shown efficacy in inhibiting breast cancer cell proliferation . The presence of the ethyl and phenyl groups in this compound makes it distinct and potentially more versatile in its applications .
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGBBUZDWJTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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